An In-depth Technical Guide to 2-Bromo-4-nitroanisole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-4-nitroanisole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-4-nitroanisole, a key intermediate in organic synthesis. It details established experimental protocols for its preparation and subsequent chemical transformations. The document includes a thorough compilation of its spectroscopic data and outlines its relevance as a building block in the synthesis of pharmaceutical compounds. A logical workflow for the synthesis and downstream application of 2-Bromo-4-nitroanisole is presented visually using a Graphviz diagram.
Chemical Properties and Data
2-Bromo-4-nitroanisole is a substituted aromatic compound that is widely utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its chemical reactivity is primarily dictated by the presence of the bromo and nitro functional groups on the anisole (B1667542) backbone.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-Bromo-4-nitroanisole is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrNO₃ | [2][3][4] |
| Molecular Weight | 232.03 g/mol | [2][4] |
| CAS Number | 5197-28-4 | [2][4] |
| Appearance | White to Brown to Dark purple powder to crystal | |
| Melting Point | 104-106 °C | |
| Assay | >98.0% (GC) | |
| InChI | 1S/C7H6BrNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3 | |
| SMILES | COc1ccc(cc1Br)--INVALID-LINK--=O |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Bromo-4-nitroanisole. The following table summarizes its key spectroscopic features.
| Spectroscopy | Data | Source |
| ¹H NMR | Spectra available | [2] |
| ¹³C NMR | Spectra available | [2] |
| Infrared (IR) | Spectra available (KBr wafer, ATR-Neat) | [2] |
| Raman | Spectra available | [2] |
| UV-VIS | Spectra available | [2] |
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis and application of 2-Bromo-4-nitroanisole.
Synthesis of 2-Bromo-4-nitroanisole from 4-Nitroanisole (B1192098)
A common method for the synthesis of 2-Bromo-4-nitroanisole involves the bromination of 4-nitroanisole using N-bromosuccinimide (NBS).
Procedure:
-
In a reaction vessel, dissolve 4-nitroanisole in a suitable solvent such as acetic acid.
-
Control the temperature of the reaction mixture, typically between 15-60 °C.
-
Slowly add N-bromosuccinimide (1.0-1.2 equivalents) to the stirred solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Collect the solid product by suction filtration and wash with water.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) or by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane.[5]
Synthesis of 3-Bromo-4-methoxyaniline (B105698) from 2-Bromo-4-nitroanisole
2-Bromo-4-nitroanisole can be readily reduced to the corresponding aniline, which is a valuable synthetic intermediate.
Procedure:
-
Suspend 2-Bromo-4-nitroanisole in a suitable solvent such as ethanol or a mixture of benzene (B151609) and water.
-
Add a reducing agent, such as iron powder, to the suspension.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the hot reaction mixture to remove the iron catalyst.
-
The filtrate can be concentrated, and the product extracted with a suitable organic solvent.
-
Purify the crude 3-Bromo-4-methoxyaniline by recrystallization or column chromatography.
Logical Workflow: Synthesis and Downstream Application
The following diagram illustrates a logical workflow for the synthesis of 2-Bromo-4-nitroanisole and its subsequent conversion to 3-Bromo-4-methoxyaniline, a key building block for more complex molecules.
Caption: Synthetic workflow from 4-Nitroanisole to 3-Bromo-4-methoxyaniline via 2-Bromo-4-nitroanisole.
Applications in Drug Development
2-Bromo-4-nitroanisole and its derivatives are important intermediates in the synthesis of various pharmaceutical agents. For instance, the resulting 3-Bromo-4-methoxyaniline can be a precursor in the synthesis of complex heterocyclic compounds used in drug discovery. While direct synthesis pathways from 2-Bromo-4-nitroanisole are proprietary, its structural motifs are found in advanced intermediates for drugs such as Elacestrant, a selective estrogen receptor degrader, and Fedratinib, a JAK2 inhibitor.[6][7]
Safety and Handling
2-Bromo-4-nitroanisole is a chemical that requires careful handling. The following is a summary of its key safety information.
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P362+P364: Take off contaminated clothing and wash it before reuse. |
It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. CN102199099B - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 2. CN102199099A - Method for preparing 3-bromo-4-methoxyaniline - Google Patents [patents.google.com]
- 3. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RU2102382C1 - Method of preparing 3-bromo-4-methylaniline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Fedratinib hydrochloride to treat intermediate-2 or high-risk primary or secondary myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
